molecular formula C23H39NO2 B14665026 2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol

2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol

Cat. No.: B14665026
M. Wt: 361.6 g/mol
InChI Key: IIUZVMNPEKQGRA-ZNTNEXAZSA-N
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Description

2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol is an organic compound characterized by its unique structure, which includes a heptyl chain, a hydroxycarbonimidoyl group, and a nonylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol typically involves the reaction of heptyl isocyanide with 4-nonylphenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbonimidoyl group to an amine or other reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of ethers or esters.

Scientific Research Applications

2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound is investigated for its use in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol involves its interaction with specific molecular targets. The hydroxycarbonimidoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The nonylphenol moiety may interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Nonylphenol: Shares the nonylphenol moiety but lacks the hydroxycarbonimidoyl group.

    Heptyl Isocyanide: Contains the heptyl chain and isocyanide group but lacks the phenolic structure.

    Hydroxycarbonimidoyl Derivatives: Compounds with similar functional groups but different alkyl or aryl substituents.

Uniqueness: 2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

IUPAC Name

2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol

InChI

InChI=1S/C23H39NO2/c1-3-5-7-9-10-12-13-15-20-17-18-23(25)21(19-20)22(24-26)16-14-11-8-6-4-2/h17-19,25-26H,3-16H2,1-2H3/b24-22+

InChI Key

IIUZVMNPEKQGRA-ZNTNEXAZSA-N

Isomeric SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)/C(=N/O)/CCCCCCC

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)C(=NO)CCCCCCC

Origin of Product

United States

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